molecular formula C8H11NO B13011833 3-Methoxy-2,4-dimethylpyridine

3-Methoxy-2,4-dimethylpyridine

Cat. No.: B13011833
M. Wt: 137.18 g/mol
InChI Key: ZXCIFIJEYYICFN-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of chemistry. Among these, pyridine (B92270) and its derivatives stand out as a particularly significant class of nitrogen-containing heterocycles. lifechemicals.comnih.gov Their unique aromatic character, combined with the presence of the nitrogen atom, imparts distinct physical and chemical properties that make them versatile building blocks in numerous chemical endeavors. nih.govresearchgate.net The pyridine scaffold is a common motif in a vast array of naturally occurring compounds, including essential vitamins like vitamin B6 (pyridoxol) and coenzymes such as nicotinamide. lifechemicals.com This prevalence in nature underscores their integral role in biological processes and has spurred extensive research into their synthetic analogues.

Overview of Pyridine Derivatives in Advanced Organic Synthesis

In the realm of advanced organic synthesis, pyridine derivatives are indispensable tools. Their utility stems from their ability to be readily functionalized at various positions on the ring, allowing for the creation of a diverse range of molecular architectures. nih.gov The nitrogen atom in the pyridine ring influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions, although it generally favors nucleophilic substitution at the 2- and 4-positions. nih.gov This reactivity profile enables chemists to introduce a wide variety of substituents, thereby fine-tuning the steric and electronic properties of the molecule. dovepress.com Consequently, substituted pyridines serve as crucial intermediates and key structural components in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lifechemicals.comnih.gov The strategic incorporation of a pyridine motif can enhance a molecule's biochemical potency, improve its metabolic stability, and address issues related to protein binding and permeability. dovepress.com

Rationale for Comprehensive Investigation of 3-Methoxy-2,4-dimethylpyridine

Among the vast family of pyridine derivatives, this compound has emerged as a compound of particular interest. Its specific substitution pattern—a methoxy (B1213986) group at the 3-position and methyl groups at the 2- and 4-positions—creates a unique electronic and steric environment. This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a known precursor in the synthesis of certain compounds with gastric-acid inhibiting activity. nih.gov A thorough investigation into its properties and reactions is therefore warranted to fully exploit its synthetic potential. Understanding its chemical behavior provides a foundation for the development of novel synthetic methodologies and the creation of new molecular entities with desired biological activities.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the table below. These properties are essential for its application in various synthetic procedures.

PropertyValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
IUPAC Name This compound
CAS Number 108-47-4 (for 2,4-dimethylpyridine)

Synthesis and Elaboration

The synthesis of substituted pyridines like this compound can be achieved through various routes, often involving the construction of the pyridine ring from acyclic precursors or the modification of pre-existing pyridine scaffolds.

A common strategy involves the multi-step synthesis starting from simpler, commercially available pyridines. For example, the synthesis of the related 4-methoxy-2,3,5-trimethylpyridine (B21643) involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form a pyridone intermediate. nih.gov Subsequent chlorination and selective hydrogenolysis, followed by substitution with a methoxide (B1231860) ion, yields the desired methoxypyridine. nih.gov Similar strategies can be adapted for the synthesis of this compound.

Another approach involves the direct functionalization of a pre-formed dimethylpyridine. For instance, 2,4-dimethylpyridine (B42361) (2,4-lutidine) can serve as a starting material. nist.gov The introduction of a methoxy group at the 3-position would require regioselective functionalization, which can be a challenging yet crucial step in the synthesis.

Spectroscopic Data

Spectroscopic analysis is critical for the characterization of this compound. While specific spectra for this exact compound are not available in the search results, the expected spectroscopic features can be inferred from related structures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methoxy group protons, and the two methyl group protons. The chemical shifts and coupling patterns of these signals would provide definitive information about the substitution pattern on the pyridine ring. For example, in the related compound 2,4-dimethylpyridine 1-oxide, the aromatic protons appear at δ 8.15, 7.07, and 6.96 ppm, while the methyl groups appear at δ 2.50 and 2.32 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the nitrogen and oxygen atoms appearing at characteristic downfield shifts. For instance, in 2,4-dimethylpyridine 1-oxide, the ring carbons appear at δ 148.1, 138.5, 137.4, 127.1, and 124.3 ppm, while the methyl carbons are at δ 20.1 and 17.6 ppm. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O stretching of the methoxy group, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching vibrations of the pyridine ring. The IR spectrum for 2,4-dimethylpyridine shows characteristic peaks that can be used as a reference. nist.gov

Applications in Organic Synthesis

Substituted pyridines, including this compound, are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. lifechemicals.comnih.gov The specific functional groups and their arrangement on the pyridine ring allow for further chemical transformations to build more complex molecular architectures.

For example, the related compound 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is a key intermediate in the synthesis of proton pump inhibitors like omeprazole (B731) and esomeprazole, which are used to treat acid-related gastrointestinal conditions. vjs.ac.vn The synthesis of these drugs involves the coupling of the substituted pyridine moiety with a benzimidazole (B57391) derivative. vjs.ac.vn The methoxy and methyl groups on the pyridine ring are crucial for the biological activity of the final drug molecule.

Furthermore, substituted pyridines are utilized in the development of various therapeutic agents, including sodium channel blockers for the treatment of pain. acs.org The pyridine scaffold can be modified to optimize the pharmacological properties of a drug candidate, such as its potency and metabolic stability. dovepress.com The investigation of compounds like this compound contributes to the expansion of the chemical toolbox available to medicinal chemists for the design and synthesis of new drugs. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2,4-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-5-9-7(2)8(6)10-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCIFIJEYYICFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxy 2,4 Dimethylpyridine and Its Precursors

Strategies for Pyridine (B92270) Ring Construction

The foundational challenge in synthesizing 3-Methoxy-2,4-dimethylpyridine lies in the strategic construction of the core pyridine ring with the required substitution pattern. Chemists have developed numerous methods for pyridine synthesis, which can be broadly categorized into de novo synthesis, where the ring is built from acyclic precursors, and modular synthesis, which involves the coupling of pre-functionalized fragments.

De Novo Synthesis Approaches

De novo synthesis offers the advantage of introducing the desired substituents at specific positions during the ring formation process. One notable method applicable to the synthesis of polysubstituted pyridines is the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a cyclodehydration to yield the pyridine ring.

For the synthesis of a precursor to this compound, one could envision a reaction between an appropriately substituted enamine and an ethynylketone. The flexibility of the Bohlmann-Rahtz synthesis allows for the variation of substituents on both the enamine and the ethynylketone, thereby providing a pathway to a range of substituted pyridines. jk-sci.comresearchgate.net

Table 1: Illustrative Bohlmann-Rahtz Pyridine Synthesis

Step Description Reactants Conditions Product
1 Condensation Enamine, Ethynylketone Heat Aminodiene intermediate

Modular Synthesis via Fragment Coupling

Modular synthesis provides an alternative strategy where the pyridine ring is assembled by coupling smaller, functionalized building blocks. This approach allows for the convergent synthesis of complex molecules. While a specific modular synthesis for this compound is not extensively documented, the general principles of such syntheses can be applied. This would typically involve the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source, or the [4+2] cycloaddition of a 1-azadiene with an alkyne. The key to this approach is the careful design and synthesis of the fragments to ensure the correct placement of the methyl and methoxy (B1213986) (or a precursor) groups on the final pyridine ring.

Functionalization and Derivatization Routes

A more common and often more practical approach to the synthesis of this compound involves the functionalization of a readily available, pre-formed 2,4-dimethylpyridine (B42361) (2,4-lutidine) scaffold. The primary challenge in this approach is the regioselective introduction of the methoxy group at the C3 position, as the electronic properties of the pyridine ring typically favor nucleophilic substitution at the C2, C4, and C6 positions.

Introduction of Methoxy Grouping

The introduction of a methoxy group onto the 2,4-dimethylpyridine ring can be envisioned through two main pathways: direct alkoxylation or the conversion of a pre-installed functional group, such as a hydroxyl or a halogen, into a methoxy group.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pyridine rings. libretexts.orglibretexts.org However, direct methoxylation of 2,4-dimethylpyridine is not feasible due to the lack of a suitable leaving group. Therefore, a precursor with a leaving group at the 3-position is required. A plausible route involves the synthesis of a 3-halo-2,4-dimethylpyridine, followed by substitution with a methoxide (B1231860) source.

A potential synthesis of 3-bromo-2,4-dimethylpyridine (B1283208) could start from 4-methyl-3-nitropyridine. google.com This precursor can be reduced to 4-methyl-3-aminopyridine, which then undergoes a Sandmeyer-type reaction to introduce a bromine atom at the 3-position. Subsequent methylation of the pyridine ring would yield the desired 3-bromo-2,4-dimethylpyridine. The final step would be the nucleophilic substitution of the bromide with sodium methoxide. stackexchange.com It is important to note that nucleophilic substitution at the C3 position of pyridine is generally less favorable than at the C2 or C4 positions and may require forcing conditions. libretexts.org

Table 2: Proposed Synthesis via Nucleophilic Aromatic Substitution

Step Reaction Starting Material Reagents Product
1 Reduction 4-Methyl-3-nitropyridine H₂, Catalyst 4-Methyl-3-aminopyridine
2 Sandmeyer Reaction 4-Methyl-3-aminopyridine NaNO₂, HBr, CuBr 3-Bromo-4-methylpyridine
3 Methylation 3-Bromo-4-methylpyridine Organometallic reagent 3-Bromo-2,4-dimethylpyridine

A more promising and potentially more regioselective route to this compound involves the initial synthesis of 2,4-dimethyl-3-hydroxypyridine (B1339191), followed by O-methylation. A modern and efficient method for the C3-hydroxylation of pyridines is through the photochemical valence isomerization of pyridine N-oxides. acs.orgnih.gov

The synthesis would commence with the oxidation of commercially available 2,4-dimethylpyridine (2,4-lutidine) to its corresponding N-oxide. sigmaaldrich.comtcichemicals.com This N-oxide can then undergo a photochemical rearrangement, often promoted by UV light, to yield 2,4-dimethyl-3-hydroxypyridine. acs.orgnih.gov The final step is the O-methylation of the hydroxyl group. This can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or diazomethane, in the presence of a base. tandfonline.comnih.gov This method avoids the challenges of regioselectivity associated with direct nucleophilic substitution on the pyridine ring.

Table 3: Proposed Synthesis via C3-Hydroxylation and O-Methylation

Step Reaction Starting Material Reagents Product
1 N-Oxidation 2,4-Dimethylpyridine Oxidizing agent (e.g., m-CPBA) 2,4-Dimethylpyridine N-oxide
2 Photochemical Rearrangement 2,4-Dimethylpyridine N-oxide UV light, Acid 2,4-Dimethyl-3-hydroxypyridine

Introduction and Manipulation of Alkyl Substituents

The introduction of alkyl groups, such as the two methyl groups in this compound, onto a pyridine ring is a fundamental aspect of its synthesis. A variety of methods are available for this purpose, often involving the functionalization of a pre-existing pyridine core. One common strategy is to start with a halogenated pyridine, such as a chloropyridine, and introduce the alkyl groups via cross-coupling reactions.

For example, chloropyridines can undergo cross-coupling with Grignard reagents in the presence of a cobalt catalyst. This method has been shown to be effective for the benzylation of 2-chloropyridine (B119429) and 3-chloropyridine. acs.org Similarly, Negishi coupling, which utilizes organozinc reagents and a palladium catalyst, is a powerful tool for the formation of carbon-carbon bonds with halopyridines. chemicalbook.com These cross-coupling reactions offer a versatile means to introduce a wide range of alkyl and aryl substituents onto the pyridine ring.

Another approach involves the direct alkylation of the pyridine ring. The Hantzsch dihydropyridine (B1217469) synthesis is a classic method for constructing the pyridine ring with substituents already in place. This one-pot cyclocondensation reaction of an aldehyde, ammonia, and two equivalents of a β-ketoester can produce symmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridine. nih.gov

Formation of Key Synthetic Intermediates

Hydroxymethyl and chloromethyl pyridine derivatives are crucial intermediates in the synthesis of more complex pyridine-containing molecules. The synthesis of these intermediates can be achieved through various routes. For instance, a patent describes the preparation of 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide from 4-(3-methoxy propoxy)-2,3-dimethylpyridine-N-oxide using a radical initiator and N-chlorophthalimide. google.com

Another approach involves the direct chlorination of a methylpyridine. For example, 2-chloro-4-chloromethylpyridine can be synthesized by treating 2-chloro-4-methylpyridine (B103993) with sulfuryl chloride (SO2Cl2) in the presence of a radical initiator. tcichemicals.com The resulting chloromethyl derivative can then be used in subsequent nucleophilic substitution reactions.

Hydroxymethylpyridines can be prepared from the corresponding cyanopyridines. A patented process describes the catalytic reduction of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine in an aqueous acidic solution in the presence of a partially inactivated palladium catalyst to yield 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. google.com This demonstrates the conversion of a cyano group to a hydroxymethyl group.

Cyanopyridines serve as versatile precursors for the synthesis of both aminomethyl and hydroxymethyl pyridine derivatives. The catalytic reduction of cyanopyridines is a common method for the preparation of aminomethylpyridines. nih.gov For instance, 3-cyanopyridine (B1664610) can be reduced to 3-aminomethylpyridine hydrochloride using a palladium-carbon catalyst in a hydrogen atmosphere. chemicalbook.com However, the presence of other reducible functional groups, such as halogens, on the pyridine ring can lead to competing dehalogenation reactions. nih.gov

The conversion of cyanopyridines to hydroxymethylpyridines can be achieved through a two-step process involving the initial reduction of the cyano group to an aminomethyl group, followed by diazotization and hydrolysis. For example, 3-aminomethylpyridine hydrochloride can be treated with ethyl nitrite (B80452) to yield 3-pyridinemethanol. chemicalbook.com A more direct approach involves the catalytic hydrogenation of the cyanopyridine under specific conditions to favor the formation of the corresponding aldehyde, which can then be reduced to the alcohol. The catalytic hydrogenation of 3-cyanopyridine in the presence of Raney-nickel in an aqueous carboxylic acid medium can produce nicotinaldehyde (3-pyridinaldehyde). google.com

Catalytic Approaches in Synthesis

Hydrogenation Catalysis for Functional Group Interconversion

Catalytic hydrogenation is a powerful and widely used technique in organic synthesis for the reduction of various functional groups. In the context of pyridine synthesis, it plays a crucial role in the interconversion of functional groups, such as the reduction of cyanopyridines to aminomethylpyridines. A variety of metal catalysts are employed for these transformations, with palladium on carbon (Pd/C) being a common choice. tcichemicals.com

The choice of catalyst and reaction conditions is critical to achieve the desired selectivity, especially when other reducible groups are present in the molecule. For instance, in the hydrogenation of halogenated cyanopyridines, catalyst inhibitors may be added to suppress the competing dehalogenation reaction. nih.gov

Beyond the reduction of cyano groups, catalytic hydrogenation is also utilized for the saturation of the pyridine ring itself to produce piperidine (B6355638) derivatives. A range of catalysts, including platinum, palladium, rhodium, and ruthenium, have been investigated for this purpose. sigmaaldrich.com The choice of catalyst and solvent can influence the stereoselectivity of the hydrogenation.

CatalystSubstrateProductReference
Palladium on Carbon3-Cyanopyridine3-Aminomethylpyridine chemicalbook.com
Partially Inactivated Palladium2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol google.com
Raney-Nickel3-CyanopyridineNicotinaldehyde google.com
Platinum OxideSubstituted PyridinesPiperidine Derivatives sigmaaldrich.com

Copper-Mediated Coupling Reactions in Pyridine Synthesis

Copper-mediated coupling reactions have emerged as a valuable tool for the synthesis of polysubstituted pyridines. These reactions offer a versatile and efficient means of forming carbon-carbon and carbon-heteroatom bonds. One notable application is the copper-catalyzed oxidative coupling of oxime acetates with toluene (B28343) derivatives, which provides a flexible route to a variety of substituted pyridines. acs.org

Copper catalysts are also employed in amination reactions of halopyridines. For example, copper(I) oxide has been used to catalyze the amination of bromopyridines with an ethylene (B1197577) glycol solution of ammonia in excellent yields. rsc.org Furthermore, copper-catalyzed three-component reactions involving 2-aminopyridines, sulfonyl azides, and terminal ynones have been developed to synthesize polysubstituted imidazo[1,2-a]pyridines. mdpi.com

These copper-mediated methodologies provide access to a diverse range of functionalized pyridine derivatives under relatively mild conditions, making them attractive for both laboratory and industrial-scale synthesis. acs.org

Reaction TypeCatalystReactantsProductReference
Oxidative CouplingCopper(II) triflateOxime acetates, Toluene derivativesPolysubstituted pyridines acs.org
AminationCopper(I) oxideBromopyridines, AmmoniaAminopyridines rsc.org
Three-component reactionCopper catalyst2-Aminopyridines, Sulfonyl azides, Terminal ynonesPolysubstituted imidazo[1,2-a]pyridines mdpi.com

Optimization of Reaction Conditions

The efficiency of any synthetic route is critically dependent on the optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and pressure, all of which can significantly influence the reaction's outcome, affecting not only the yield but also the regioselectivity and stereoselectivity of the functionalization steps.

To illustrate the impact of solvent choice on a hypothetical methoxylation reaction of a 2,4-dimethyl-3-halopyridine precursor, one might observe trends as outlined in the following interactive data table. The yield and selectivity can vary significantly with the solvent's dielectric constant and its ability to solvate ions.

Table 1: Hypothetical Solvent Effects on the Methoxylation of 2,4-dimethyl-3-chloropyridine

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Selectivity for 3-Methoxy Product (%)
Dimethylformamide (DMF) 36.7 6 85 95
Methanol (B129727) (MeOH) 32.7 12 70 88
Acetonitrile (B52724) (MeCN) 37.5 8 78 92
Tetrahydrofuran (THF) 7.6 24 45 75

Note: The data in this table is illustrative and intended to demonstrate the potential effects of different solvents on a representative reaction.

Temperature is a critical parameter in controlling reaction kinetics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts, thus lowering the selectivity. For the synthesis of this compound, a precise temperature range must be identified for each synthetic step to maximize the yield of the desired product while minimizing side reactions. For example, in the methoxylation of a nitropyridine precursor, a reaction temperature of around 60-65°C has been reported to be effective. In other related preparations, temperatures as high as 120-125°C have been employed.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or intermediates. While many pyridine functionalization reactions are conducted at atmospheric pressure, applying elevated pressure can, in some cases, enhance reaction rates and influence product distribution. For instance, in hydrogenation reactions of pyridine derivatives, pressures of 1 to 5 bar are sometimes utilized. The effect of pressure on the methoxylation of pyridine rings is less commonly reported but could be a variable for optimization in specific synthetic pathways.

Table 2: Illustrative Temperature and Pressure Optimization for a Key Synthetic Step

Temperature (°C) Pressure (atm) Reaction Time (h) Conversion (%) Yield of Desired Isomer (%)
80 1 12 75 65
100 1 8 90 80
120 1 5 98 85
120 5 4 99 87

Note: This table presents hypothetical data to showcase the interplay between temperature and pressure on reaction outcomes.

Achieving the desired substitution pattern on a pyridine ring is a central challenge in the synthesis of compounds like this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, direct incoming nucleophiles and electrophiles to specific positions. The nitrogen atom withdraws electron density, making the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic attack, while the C3 and C5 positions are relatively more electron-rich and are the preferred sites for electrophilic substitution.

To introduce a methoxy group specifically at the C3 position of a 2,4-dimethylpyridine core, a strategy that directs the functionalization to this position is required. This often involves the use of directing groups or the selection of precursors where the desired regiochemistry is already established. For instance, starting with a 2,4-dimethyl-3-hydroxypyridine would allow for direct methylation of the hydroxyl group. Alternatively, a 2,4-dimethyl-3-halopyridine could undergo nucleophilic substitution with a methoxide source.

Controlling regioselectivity can also be achieved through the use of specific catalysts and reagents. For example, in the context of C-H functionalization, transition metal catalysts can be employed with ligands that favor activation of a specific C-H bond. While stereoselectivity is not a factor in the planar pyridine ring itself, it becomes crucial when chiral centers are present in substituents or are introduced during the reaction sequence. For the synthesis of this compound, the primary concern remains the regiochemical placement of the methoxy group.

Chemical Transformations and Reactivity Profile

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Oxidation Reactions

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). For instance, the synthesis of 3,5-dimethyl-4-methoxy-pyridine-N-oxide has been reported via the oxidation of 3,5-lutidine with hydrogen peroxide in acetic acid. prepchem.comepo.org A similar procedure is expected to be applicable to 3-Methoxy-2,4-dimethylpyridine. The resulting N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

A general procedure for the synthesis of a related compound, 3,5-dimethylpyridine-N-oxide, involves dissolving 3,5-lutidine in acetic acid and treating it with hydrogen peroxide. The reaction mixture is heated to facilitate the oxidation. After an aqueous workup and extraction, the product is isolated. prepchem.com

Table 1: General Conditions for N-Oxidation of Lutidine Derivatives

Starting MaterialOxidizing AgentSolventTemperatureProduct
3,5-LutidineHydrogen PeroxideAcetic Acid90°C3,5-Dimethylpyridine-N-oxide

N-Alkylation and Quaternization

The nucleophilic nitrogen of this compound can react with alkyl halides to form quaternary ammonium (B1175870) salts, a classic example of the Menshutkin reaction. oregonstate.edu The rate of this SN2 reaction is dependent on the nature of the alkyl halide, with the reactivity order being I > Br > Cl. oregonstate.edu Polar solvents are typically employed to facilitate these reactions. fabad.org.tr

The quaternization of various pyridine derivatives has been studied, and the reaction of 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine with an excess of methyl iodide leads to the formation of the corresponding pyridinium (B92312) iodide. researchgate.net While specific studies on this compound are not prevalent, its behavior is expected to be analogous. The reaction of the methoxy (B1213986) anion with methyl iodide is a known process, highlighting the reactivity of methyl iodide as an alkylating agent. nih.gov

Table 2: Factors Influencing N-Alkylation of Pyridines

FactorInfluence on Reaction
Alkyl Halide Reactivity: I > Br > Cl
Solvent Polar solvents enhance the reaction rate
Steric Hindrance Increased steric hindrance around the nitrogen can decrease the reaction rate

Reactivity of the Methoxy Substituent

The methoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring and can itself undergo specific chemical transformations.

Cleavage Reactions

The ether linkage of the methoxy group can be cleaved to yield the corresponding pyridinol. This demethylation is often achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). stackexchange.comtransformationtutoring.comchemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 manner.

A chemoselective demethylation method for methoxypyridine derivatives has been developed using L-selectride in THF. researchgate.netelsevierpure.com This method was successfully applied to the demethylation of 3,5-dimethyl-4-methoxypyridine, suggesting its potential applicability to this compound for the selective formation of the corresponding 3-hydroxy derivative. Other reagents, such as aluminum bromide, have also been used for the selective demethylation of methoxy groups on aromatic rings. google.com

Table 3: Reagents for Methoxy Group Cleavage

ReagentConditionsSubstrate ExampleProduct
L-selectrideTHF, reflux4-Methoxypyridine4-Hydroxypyridine
Hydrobromic Acid (HBr)Aqueous solution, heatAryl methyl ethersPhenol and Methyl Bromide
Hydroiodic Acid (HI)Aqueous solution, heatAryl methyl ethersPhenol and Methyl Iodide

Activation and Derivatization

The methoxy group can activate the pyridine ring towards electrophilic substitution. However, direct derivatization of the methoxy group itself is less common. In some contexts, the methoxy group can be involved in directing metallation reactions. For instance, the presence of a methoxy group can influence the regioselectivity of lithiation on the pyridine ring. researchgate.net While not a direct transformation of the methoxy group, this illustrates its role in activating and directing the reactivity of the parent molecule for further functionalization. The synthesis of various 2-methoxypyridine (B126380) derivatives has been reported, showcasing the utility of the methoxy group as a key functional handle in building more complex molecules. rsc.org

Transformations of Alkyl Substituents

The two methyl groups on the pyridine ring of this compound are also sites for potential chemical modification, primarily through oxidation or halogenation reactions.

The oxidation of methyl groups on pyridine rings to carboxylic acids is a known transformation. A patent describes a process for the preparation of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, which involves the transformation of a methyl group. google.comgoogle.com Another patent details the preparation of 4-(3-methoxy propoxy)-2,3-dimethylpyridine-N-oxide, which is then converted to 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide using a radical initiator and N-chlorophthalimide. google.com This suggests that the methyl group at the 2-position can be selectively functionalized.

Furthermore, the halogenation of methyl groups on aromatic rings, including methylbenzenes, can occur under specific conditions, typically involving UV light and a halogenating agent like chlorine or bromine. libretexts.org This free-radical substitution can lead to mono-, di-, or tri-halogenated products. While specific examples for this compound are not detailed in the provided search results, these general principles of side-chain halogenation are applicable.

Table 4: Potential Transformations of Alkyl Substituents

Reaction TypeReagents and ConditionsPotential Product
Oxidation Strong oxidizing agents (e.g., KMnO4, K2Cr2O7)Pyridine carboxylic acid derivative
Halogenation N-Halosuccinimide, radical initiatorHalomethylpyridine derivative
Side-chain Chlorination N-chlorophthalimide, radical initiatorChloromethylpyridine derivative

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, although its reactivity differs from that of benzene. The nitrogen atom makes the ring electron-deficient and generally deactivates it towards electrophilic attack. However, the presence of strong electron-donating groups like methoxy and methyl can overcome this deactivation and direct incoming electrophiles. Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position.

Nitration is a classic electrophilic aromatic substitution reaction. For pyridine derivatives, nitration typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid (mixed acid), due to the ring's deactivation by the nitrogen atom. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) frontiersin.org.

In the case of this compound, the substituents play a crucial role in directing the position of nitration. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6) wikipedia.org. The methyl groups are also activating and ortho/para-directing. The regioselectivity of the nitration of substituted pyridines is a balance of these electronic effects. In related systems, such as 3,5-dimethyl-pyridine-N-oxide, nitration occurs at the 4-position using mixed acid at elevated temperatures epo.org. An alternative method utilizes potassium nitrate (B79036) in sulfuric acid, which can offer operational advantages google.com. For this compound, the most likely positions for nitration would be C-5 or C-6, guided by the combined directing effects of the existing substituents.

Table 2: Conditions for Nitration of Related Dimethylpyridine-N-Oxides

Starting Material Nitrating Agent Conditions Product Reference
3,5-Dimethyl-pyridine-N-oxide conc. H₂SO₄ / 65% HNO₃ 90°C 3,5-Dimethyl-4-nitro-pyridine-N-oxide epo.org

Nucleophilic aromatic substitution (SₙAr) is a key reaction for pyridine rings, especially when they are substituted with strong electron-withdrawing groups like nitro groups or halogens at positions ortho or para to the ring nitrogen libretexts.orglibretexts.org. These groups activate the ring for nucleophilic attack and can serve as leaving groups.

A nitro group, particularly at the 4-position of a pyridine ring, is an excellent activating group and can be displaced by various nucleophiles. For example, 3,5-Dimethyl-4-nitropyridine-1-oxide readily reacts with sodium methoxide (B1231860) in methanol (B129727) to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide rasayanjournal.co.in. Similarly, 2,3-Dimethyl-4-nitropyridine-N-oxide reacts with 3-methoxypropanol under basic conditions to displace the nitro group google.com. These reactions proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which subsequently expels the nitrite (B80452) ion to form the substitution product libretexts.org. This strategy is synthetically valuable for introducing alkoxy groups onto the pyridine ring.

Radical Reactions and their Utility

Radical reactions provide an alternative pathway for the functionalization of this compound, particularly at the alkyl side chains. The most significant application of radical chemistry for this class of compounds is the free-radical halogenation of the methyl groups, as discussed in section 3.3.2 wikipedia.org.

The utility of this radical halogenation lies in its ability to convert a relatively inert methyl group into a reactive functional group. The process typically involves three stages: initiation, propagation, and termination wikipedia.org. For instance, the reaction of a 2,3-dimethylpyridine-N-oxide derivative with N-chlorophthalimide is initiated by a radical initiator like dibenzoyl peroxide. The initiator generates a radical, which then abstracts a hydrogen atom from a methyl group to form a stabilized benzylic-type radical. This radical then reacts with the halogen source to form the chloromethyl product and a new radical, continuing the chain reaction google.com. The resulting 2-chloromethyl derivative is a crucial building block for synthesizing more complex molecules, demonstrating the synthetic utility of radical-mediated transformations in the chemistry of substituted pyridines google.com.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁵N.

¹H NMR for Proton Environments and Coupling

¹H NMR spectroscopy would be utilized to identify the distinct proton environments within the 3-Methoxy-2,4-dimethylpyridine molecule. The spectrum would be expected to show signals corresponding to the two aromatic protons on the pyridine (B92270) ring, the three protons of the methoxy (B1213986) group, and the six protons of the two methyl groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (coupling constants, J) would reveal connectivity between adjacent, non-equivalent protons. Without experimental data, a specific analysis is not possible.

¹³C NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each of the eight unique carbon atoms: five in the pyridine ring, two in the methyl groups, and one in the methoxy group. The chemical shifts would be characteristic of their position and hybridization (aromatic vs. aliphatic).

¹⁵N NMR for Nitrogen Atom Probing

¹⁵N NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms within a molecule. For this compound, a single resonance would be expected for the pyridine nitrogen. Its chemical shift would be influenced by the electronic effects of the methoxy and dimethyl substituents on the ring, providing insight into the nitrogen atom's local environment.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, confirming which protons are adjacent to each other on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds, which is crucial for connecting the methyl and methoxy groups to the correct positions on the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

C-H stretching from the aromatic ring and the aliphatic methyl groups.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-O stretching from the methoxy group.

Various bending vibrations (in-plane and out-of-plane) that form the "fingerprint region," which is unique to the molecule.

Without access to experimental spectra, a definitive analysis and compilation of data tables for this compound cannot be provided.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, which allows for the determination of its elemental formula. nih.gov For this compound, the molecular formula is C₈H₁₁NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical exact mass for the protonated molecule [M+H]⁺ can be calculated as follows:

Carbon: 8 x 12.000000 = 96.000000

Hydrogen: 12 x 1.007825 = 12.093900

Nitrogen: 1 x 14.003074 = 14.003074

Oxygen: 1 x 15.994915 = 15.994915

Total [M+H]⁺ Exact Mass: 138.091314

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition of the compound.

Table 2: HRMS Data for this compound

SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₈H₁₂NO⁺138.09131

In mass spectrometry, after ionization, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. While specific experimental data for this compound is limited, a plausible fragmentation pattern can be predicted based on the known behavior of substituted pyridines and ethers. chemguide.co.ukresearchgate.netsapub.org

Upon electron ionization, the molecular ion (M⁺•) at m/z = 137 would be formed. Key fragmentation pathways would likely include:

Loss of a Methyl Radical: Cleavage of a methyl group from the pyridine ring would result in a stable fragment ion at m/z = 122 ([M-CH₃]⁺). This is a common fragmentation for methylated aromatic compounds.

Loss of Formaldehyde (CH₂O): The methoxy group can undergo rearrangement and elimination of neutral formaldehyde, leading to a fragment at m/z = 107 ([M-CH₂O]⁺•).

Loss of Methoxy Radical: Direct cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), producing a fragment at m/z = 106 ([M-OCH₃]⁺).

These primary fragments can undergo further fragmentation, such as the loss of HCN from the pyridine ring, to generate a complex pattern that is characteristic of the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNeutral Loss
137[C₈H₁₁NO]⁺•(Molecular Ion)
122[C₇H₈NO]⁺•CH₃
107[C₇H₉N]⁺•CH₂O
106[C₇H₈N]⁺•OCH₃

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. researchgate.netaip.org The spectrum provides information about the electronic structure of a molecule, particularly the presence of π-systems and non-bonding electrons.

For this compound, two main types of electronic transitions are expected, characteristic of pyridine and its derivatives:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic pyridine ring. They are typically high-intensity absorptions. For pyridine, this transition occurs around 250-270 nm. The presence of electron-donating methyl and methoxy groups is expected to cause a bathochromic (red) shift to longer wavelengths.

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom, to an antibonding π* orbital. aip.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths, often appearing as a shoulder on the main absorption band. In pyridine, this appears around 270-280 nm.

The solvent used can also influence the absorption maxima, particularly for n → π* transitions, due to interactions with the nitrogen lone pair. aip.org

Table 4: Expected UV-Vis Absorption Data for this compound

Type of TransitionChromophoreExpected λₘₐₓ (nm)
π → πPyridine Ring~260 - 280
n → πPyridine (N lone pair)~275 - 295

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and conformation in the solid state.

While a crystal structure for this compound has not been reported in the searched literature, studies on related lutidine (dimethylpyridine) derivatives have been conducted. rsc.orgrsc.orgresearchgate.net If suitable crystals of this compound were obtained, X-ray diffraction analysis would yield key structural parameters.

Table 5: Information Obtainable from X-ray Diffraction

ParameterDescription
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & Angles The exact distances between bonded atoms and the angles they form.
Intermolecular Interactions Information on hydrogen bonding, π-stacking, and other non-covalent forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula.

For this compound (C₈H₁₁NO), the theoretical elemental composition is calculated based on its molecular weight (137.18 g/mol ).

Table 6: Elemental Analysis Data for this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Theoretical %
CarbonC12.011896.08870.06
HydrogenH1.0081111.0888.08
NitrogenN14.007114.00710.21
OxygenO15.999115.99911.66
Total 137.182 100.00

An experimental result that closely matches these theoretical percentages would provide strong evidence for the assigned molecular formula and the purity of the sample.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Detailed quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. However, no specific studies detailing these calculations for 3-Methoxy-2,4-dimethylpyridine were identified.

Density Functional Theory (DFT) for Ground State Properties

DFT is a prevalent method for studying the electronic properties of molecules. Research in this area would typically involve specifying the functional and basis set to achieve a balance between accuracy and computational cost. For many organic molecules, including pyridine (B92270) derivatives, DFT calculations are commonly performed to predict geometries, energies, and other molecular properties.

Choice of Exchange-Correlation Functionals (e.g., B3LYP, CAM-B3LYP)

The selection of an exchange-correlation functional is a critical step in DFT calculations. Functionals like B3LYP are widely used for their efficiency and reliability in predicting the ground-state properties of organic compounds. Other functionals, such as the long-range corrected CAM-B3LYP, are often employed for calculations involving electronic excitations or charge transfer. A targeted search for studies applying these specific functionals to this compound did not yield any relevant publications.

Basis Set Selection and Optimization

The basis set is the set of mathematical functions used to build molecular orbitals. The choice of a basis set, such as the Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), significantly impacts the accuracy of the results. The process of basis set selection and optimization is crucial for obtaining reliable theoretical data. However, literature detailing the selection and optimization of basis sets for the computational study of this compound could not be located.

Ab Initio and Semi-Empirical Methods

Beyond DFT, ab initio methods (like Hartree-Fock and Møller-Plesset perturbation theory) and faster, though less accurate, semi-empirical methods (like AM1 or PM3) are also part of the computational chemist's toolkit. These methods provide alternative approaches to studying molecular properties. No specific applications of these methods to this compound were found in the literature search.

Molecular Structure and Geometry Optimization

Geometry optimization is a standard computational procedure to find the minimum energy arrangement of atoms in a molecule, which corresponds to the equilibrium structure.

Equilibrium Geometries, Bond Lengths, and Bond Angles

A computational study would typically report the optimized equilibrium geometry of this compound. This data would be presented in tables listing the precise bond lengths (in Ångströms) and bond angles (in degrees) between the constituent atoms of the pyridine ring, the methyl groups, and the methoxy (B1213986) group. Despite searching for these specific parameters, no published theoretical or experimental data detailing the optimized bond lengths and angles for this molecule were retrieved.

Conformational Analysis and Dihedral Angles

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which is dictated by the rotation around its single bonds. This analysis identifies the most stable arrangements of atoms (conformers) and the energy barriers between them. Key to this is the calculation of dihedral angles, which describe the spatial relationship between atoms. For this compound, a detailed scan of the potential energy surface to identify stable conformers and the corresponding dihedral angles of the methoxy and methyl groups relative to the pyridine ring has not been reported.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions.

Vibrational Analysis and Spectral Simulations

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the frequencies and intensities of the vibrational modes, scientists can interpret experimental spectra and assign specific peaks to the corresponding motions of the atoms. While studies on similar molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have been performed, a simulated vibrational spectrum and detailed mode analysis for this compound are absent from the literature.

Based on a comprehensive search for scientific literature, there is currently no available published data specifically detailing the computational and theoretical investigations for the compound “this compound” that align with the requested outline.

Detailed studies covering harmonic vibrational wavenumbers, correlation with experimental spectra, energetic and thermochemical properties, and theoretical reactivity for this specific molecule have not been identified in the public domain. The methodologies outlined in the query are standard in computational chemistry for characterizing novel compounds; however, it appears that this compound has not yet been the subject of such specific published research.

To generate the requested article, the following types of research would need to be conducted and published:

Quantum Chemical Calculations: Researchers would typically use Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry of this compound.

Vibrational Analysis: Following optimization, a frequency calculation would be performed. This would yield the predicted harmonic vibrational wavenumbers, as well as the corresponding infrared (IR) intensities and Raman activities.

Spectroscopic Correlation: Experimental IR and Raman spectra of a synthesized sample of this compound would be recorded. These experimental spectra would then be compared with the theoretically predicted wavenumbers, often using a scaling factor to account for anharmonicity and other computational approximations.

Thermochemical Analysis: The computational output would also provide thermochemical data at a standard temperature (e.g., 298.15 K), including the enthalpy of formation. Further calculations at varying temperatures would be required to determine the temperature dependence of thermodynamic parameters like heat capacity, entropy, and Gibbs free energy. Experimental determination of the enthalpy of sublimation would likely involve techniques such as Knudsen effusion or calorimetry.

Reactivity Descriptors: From the energies of the frontier molecular orbitals (HOMO and LUMO) obtained through DFT calculations, global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index would be calculated. Local reactivity descriptors, like the Fukui functions, would be determined to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule.

Without access to such dedicated research studies on this compound, it is not possible to provide the detailed, data-driven article as requested.

Theoretical Studies of Reactivity and Reaction Mechanisms

Reaction Pathways and Transition State Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the reaction pathways and transition state analysis of this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the mechanisms, energetics, and transition states of organic reactions, dedicated research on this particular substituted pyridine is not publicly available.

Theoretical investigations are crucial for understanding the reactivity of heterocyclic compounds. Such studies typically involve mapping the potential energy surface of a reaction to identify the minimum energy path from reactants to products. This process allows for the characterization of transition states, which are the highest energy points along the reaction coordinate, and the calculation of activation energies, which determine the reaction rate.

For a molecule like this compound, computational analysis could elucidate the mechanisms of various reactions, including:

Electrophilic Aromatic Substitution: Determining the preferred site of substitution (the different positions on the pyridine ring) and the transition state energies for the formation of the sigma complex.

Nucleophilic Substitution: Investigating the displacement of the methoxy group or other potential leaving groups.

Oxidation and Reduction Reactions: Modeling the pathways for N-oxidation or reactions involving the methyl substituents.

Without specific research findings, it is not possible to provide detailed data tables on activation energies, transition state geometries, or reaction enthalpies for this compound. The generation of such scientifically accurate data would require novel, dedicated computational chemistry research.

Advanced Analytical Methodologies for Chemical Analysis and Purity Assessment

Chromatographic Techniques

Chromatographic methods are fundamental for separating components in a mixture, allowing for the quantification of the main compound and the detection of any impurities.

High-Performance Liquid Chromatography (HPLC) for Purity AnalysisHigh-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment in non-volatile or thermally sensitive compounds. A typical HPLC method for a pyridine (B92270) derivative would involve selecting a suitable stationary phase (e.g., C18 column for reverse-phase chromatography) and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like formic or phosphoric acid) to achieve effective separation.

However, no specific HPLC methods developed and validated for the purity analysis of 3-Methoxy-2,4-dimethylpyridine have been documented in the searched scientific literature.

Gas Chromatography (GC)Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For a compound like this compound, GC would be a suitable method for purity assessment. The analysis would typically involve injecting the sample into a heated port to vaporize it, followed by separation on a capillary column (e.g., with a non-polar or medium-polarity stationary phase) and detection using a Flame Ionization Detector (FID).

While commercial suppliers of the related compound 2,4-dimethylpyridine (B42361) (2,4-lutidine) often state purity is determined by GC, specific operational parameters (e.g., column type, temperature program, gas flow rates) for the analysis of this compound are not published.

Hyphenated Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a powerful tool for trace analysis and impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity ProfilingLC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for identifying and quantifying trace-level impurities. The compound would first be separated by LC, then ionized (e.g., using electrospray ionization - ESI), and specific precursor-to-product ion transitions would be monitored in Multiple Reaction Monitoring (MRM) mode for unambiguous identification and quantification.

While methods exist for related structures, such as impurities in the pharmaceutical drug Esomeprazole, no LC-MS/MS methods specifically targeting this compound or its potential impurities were found.

Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS is the hyphenated equivalent for volatile compounds, coupling a gas chromatograph with a mass spectrometer. It allows for the separation of volatile impurities and their subsequent identification based on their mass spectra and retention times. The mass spectrometer provides structural information, enabling the characterization of unknown impurities.

Although GC-MS is a standard technique for analyzing pyridine derivatives, and predicted spectra for complex molecules containing a methoxy-dimethylpyridine moiety are available, no specific, experimentally validated GC-MS methods for the analysis of this compound have been detailed in the literature.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount in contemporary chemistry. For 3-Methoxy-2,4-dimethylpyridine, future research should focus on moving beyond classical condensation reactions to more sophisticated and sustainable approaches.

Eco-Friendly Cycloaddition Reactions: A promising avenue is the development of noble-metal-free formal [4+2] cycloaddition reactions. nih.gov This approach could enable the efficient synthesis of the polysubstituted pyridine (B92270) core from readily available and less toxic starting materials like ketones and imines under mild conditions. nih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent syntheses offer significant advantages in terms of efficiency and waste reduction. Future work could focus on developing novel MCRs that allow for the direct assembly of the this compound scaffold from simple, commercially available precursors. researchgate.net

Metal-Free Annulation Strategies: Research into metal-free [3+3] annulation reactions could provide alternative pathways to this class of compounds, avoiding the use of potentially toxic and expensive metal catalysts. mdpi.com

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled synthesis of this compound, particularly for reactions that are exothermic or involve hazardous intermediates.

Synthetic Strategy Potential Advantages Key Research Focus
Noble-Metal-Free CycloadditionEnvironmentally friendly, cost-effective, mild conditions. nih.govDesign of novel ketone and imine precursors. nih.gov
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced waste. researchgate.netIdentification of new reaction partners and catalysts. researchgate.net
Metal-Free AnnulationAvoidance of heavy metal contamination, cost reduction. mdpi.comExploration of new cyclization strategies. mdpi.com
Flow ChemistryEnhanced safety, scalability, and process control.Optimization of reactor design and reaction conditions.

Investigation of Undiscovered Reactivity Patterns

The electronic nature of this compound, influenced by the electron-donating methoxy (B1213986) and methyl groups, suggests a rich but largely unexplored reactivity profile.

C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a powerful tool for molecular diversification. Future studies should explore palladium-mediated or other transition-metal-catalyzed C-H activation at the C-5 and C-6 positions to introduce new functional groups. The methoxy group can modulate the basicity of the pyridine nitrogen, potentially facilitating reactions that are challenging with unsubstituted pyridines. nih.gov

Electrophilic and Nucleophilic Substitution: A systematic investigation into the regioselectivity of electrophilic aromatic substitution is warranted. The interplay between the activating methoxy and methyl groups could lead to interesting and potentially unexpected substitution patterns. Similarly, the electron-rich nature of the ring may allow for novel nucleophilic substitution reactions, perhaps following activation by N-oxidation. researchgate.net

Reactions at the Methyl Groups: The methyl groups at the C-2 and C-4 positions could serve as handles for further derivatization through reactions such as oxidation, halogenation, or condensation, opening pathways to a wider range of analogues.

Advanced Characterization Techniques for Intricate Molecular Structures

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for establishing structure-property relationships.

NMR Crystallography: For complex derivatives or solid-state formulations, where single-crystal X-ray diffraction may be challenging, NMR crystallography presents a powerful alternative. nih.govmdpi.com This technique combines solid-state NMR data with computational methods to refine and validate crystal structures, providing detailed insights into molecular conformation and intermolecular interactions. nih.govmdpi.com

Advanced NMR in Solution: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), will be essential for the unambiguous structural elucidation of new derivatives and reaction products, especially in cases of complex isomerism. researchgate.netipb.pt

Mass Spectrometry for Metabolite Identification: Should this compound or its derivatives find use in biological applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be indispensable for identifying and characterizing metabolites. nih.gov Understanding metabolic pathways is critical for drug development and toxicology studies. nih.gov

Technique Application for this compound Information Gained
NMR CrystallographyStructure determination of solid forms and complex derivatives. nih.govmdpi.comAtomic coordinates, intermolecular interactions, polymorphism. nih.govsemanticscholar.org
2D NMR (HMBC, NOESY)Unambiguous assignment of isomeric structures in solution. researchgate.netipb.ptConnectivity through bonds and space, relative stereochemistry. researchgate.netipb.pt
LC-MS/MSIdentification of metabolites in biological systems. nih.govStructure of metabolic products, biotransformation pathways. nih.gov

Development of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO-LUMO) of this compound. mdpi.com This can provide insights into its reactivity, stability, and the most likely sites for electrophilic and nucleophilic attack. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity or physical properties, QSAR models can be developed. researchgate.netnih.gov These models use statistical methods to correlate chemical structure with specific outcomes, enabling the prediction of properties for yet-unsynthesized compounds and guiding the design of more potent or effective molecules. researchgate.netchemrevlett.com

Molecular Dynamics (MD) Simulations: For derivatives designed to interact with biological targets, MD simulations can predict binding modes and affinities. nih.gov These simulations provide a dynamic view of the ligand-receptor interactions, helping to explain the basis of biological activity and guiding further optimization. nih.gov

Design and Synthesis of Chemically Versatile Derivatives for Diverse Applications

The core structure of this compound is a versatile scaffold that can be elaborated to create derivatives with tailored properties for a range of applications.

Medicinal Chemistry: Pyridine derivatives are a mainstay in medicinal chemistry. sydney.edu.au Future research could focus on designing and synthesizing analogues of this compound as potential inhibitors of therapeutic targets like kinases or demethylases. nih.govnih.gov The existing methoxy and methyl groups provide a starting point for exploring structure-activity relationships by modifying these substituents or introducing new ones at other positions on the ring. nih.gov

Ligand Development: Polysubstituted pyridines can act as ligands in coordination chemistry. Derivatives of this compound could be synthesized to serve as novel ligands for catalysis or as building blocks for functional materials, such as metal-organic frameworks (MOFs).

Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The synthesis and screening of derivatives for biological activity against agricultural pests and pathogens could uncover new lead compounds for crop protection.

Integration of Machine Learning for Predictive Synthesis and Property Estimation

The intersection of chemistry and artificial intelligence is creating new paradigms for chemical research.

Predictive Synthesis: Machine learning models, trained on large datasets of chemical reactions, can predict the most likely outcome of a given reaction. mit.eduacs.orgnih.gov Applying these models to this compound could help chemists anticipate the products of unexplored reactions, screen for viable synthetic routes, and identify optimal reaction conditions, thereby reducing the amount of trial-and-error experimentation. nih.govsemanticscholar.org

AI-Driven Property Prediction: Deep learning and other AI techniques are increasingly used to predict a wide range of molecular properties, from physicochemical characteristics to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. arxiv.org Such models could be used to rapidly screen virtual libraries of this compound derivatives to identify candidates with desirable properties for drug discovery or materials science applications before committing to their synthesis. researchgate.netchemrxiv.org

Machine Learning Application Objective Potential Impact
Reaction Outcome PredictionTo predict the major product of a chemical reaction in silico. mit.eduacs.orgnih.govAccelerates the discovery of new reactions and synthetic routes. nih.govsemanticscholar.org
Property EstimationTo predict physicochemical and biological properties from molecular structure. arxiv.orgEnables high-throughput virtual screening and prioritization of synthetic targets. researchgate.netchemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.